LYG-202 LYG-202 LYG-202 is a synthetic flavonoid with anticancer and anti-angiogenic activities. It inhibits proliferation of HepG2, MCF-7, HeLa, BGC-823, MDA-MB-435, and HCT116 cancer cells in vitro (IC50s = 4.74-27.70 μM) via induction of apoptosis and dissipation of the mitochondrial membrane potential. LYG-202 reduces tumor growth in S180 sarcoma cell-inoculated mice. It also inhibits VEGF-stimulated human umbilical vein endothelial cells (HUVEC) cell migration and tube formation in vitro and decreases capillary sprouting in isolated rat aortic rings and the chicken chorioallantoic membrane (CAM) model of angiogenesis.
Brand Name: Vulcanchem
CAS No.: 1175077-25-4
VCID: VC0163289
InChI: InChI=1S/C25H30N2O5/c1-26-11-13-27(14-12-26)10-6-7-15-31-22-17-20(29)23-19(28)16-21(18-8-4-3-5-9-18)32-25(23)24(22)30-2/h3-5,8-9,16-17,29H,6-7,10-15H2,1-2H3
SMILES: CN1CCN(CC1)CCCCOC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC=CC=C4)OC
Molecular Formula: C25H30N2O5
Molecular Weight: 438.524

LYG-202

CAS No.: 1175077-25-4

Reference Standards

VCID: VC0163289

Molecular Formula: C25H30N2O5

Molecular Weight: 438.524

LYG-202 - 1175077-25-4

CAS No. 1175077-25-4
Product Name LYG-202
Molecular Formula C25H30N2O5
Molecular Weight 438.524
IUPAC Name 5-hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one
Standard InChI InChI=1S/C25H30N2O5/c1-26-11-13-27(14-12-26)10-6-7-15-31-22-17-20(29)23-19(28)16-21(18-8-4-3-5-9-18)32-25(23)24(22)30-2/h3-5,8-9,16-17,29H,6-7,10-15H2,1-2H3
Standard InChIKey ICGYSEWPMDWBIL-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CCCCOC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC=CC=C4)OC
Description LYG-202 is a synthetic flavonoid with anticancer and anti-angiogenic activities. It inhibits proliferation of HepG2, MCF-7, HeLa, BGC-823, MDA-MB-435, and HCT116 cancer cells in vitro (IC50s = 4.74-27.70 μM) via induction of apoptosis and dissipation of the mitochondrial membrane potential. LYG-202 reduces tumor growth in S180 sarcoma cell-inoculated mice. It also inhibits VEGF-stimulated human umbilical vein endothelial cells (HUVEC) cell migration and tube formation in vitro and decreases capillary sprouting in isolated rat aortic rings and the chicken chorioallantoic membrane (CAM) model of angiogenesis.
Synonyms 5-hydroxy-8-methoxy-7-[4-(4-methyl-1-piperazinyl)butoxy]-2-phenyl-4H-1-benzopyran-4-one
Reference 1.Zeng, S.,Liu, W.,Nie, F.-f., et al. LYG-202, a new flavonoid with a piperazine substitution, shows antitumor effects in vivo and in vitro. Biochem. Biophys. Res. Commun. 385(4), 551-556 (2009).
PubChem Compound 44156930
Last Modified Nov 12 2021
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